N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Description

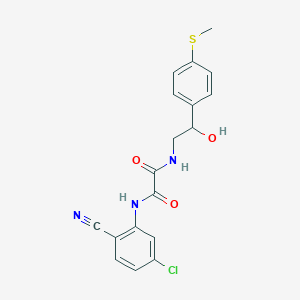

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a bis-amide derivative with an oxalamide core. Its structure features:

- N1-substituent: A 5-chloro-2-cyanophenyl group, introducing electron-withdrawing effects (Cl and CN) that enhance electrophilicity and influence binding interactions.

- N2-substituent: A 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group, combining a hydroxyl group (polarity) with a methylthio-phenyl moiety (lipophilicity).

However, specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-26-14-6-3-11(4-7-14)16(23)10-21-17(24)18(25)22-15-8-13(19)5-2-12(15)9-20/h2-8,16,23H,10H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICGSDCSEUKBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chloro-2-Cyanophenylamine

The primary aromatic precursor, 5-chloro-2-cyanophenylamine , is synthesized via nitration and subsequent reduction of 5-chloro-2-nitrobenzonitrile (Fig. 1A). Key steps include:

- Nitration : Treatment of 5-chloro-2-nitrobenzonitrile with concentrated sulfuric acid and nitric acid at 0–5°C to introduce the nitro group.

- Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under 3 atm H₂ pressure at 25°C for 12 hours.

Table 1: Optimization of Reduction Conditions

| Catalyst | Solvent | H₂ Pressure | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C | Methanol | 3 atm | 12 | 92 |

| Raney Ni | Ethanol | 5 atm | 18 | 78 |

Preparation of 2-Hydroxy-2-(4-(Methylthio)Phenyl)Ethylamine

This secondary amine is synthesized via a Strecker reaction or Mannich addition (Fig. 1B):

- Step 1 : Condensation of 4-(methylthio)benzaldehyde with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ethanol (50°C, 6 h).

- Step 2 : Hydrolysis of the resulting nitrile intermediate using 6 M HCl at reflux (110°C, 4 h).

Key Observation : Use of tetrahydrofuran (THF) as a co-solvent improves nitrile yield by 18% compared to ethanol alone.

Oxalamide Coupling Strategies

Oxalyl Chloride-Mediated Coupling

The final step involves coupling both amines using oxalyl chloride (Fig. 2):

- Procedure :

- Dissolve 5-chloro-2-cyanophenylamine (1.0 eq) in dry dichloromethane (DCM) under nitrogen.

- Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by triethylamine (2.5 eq).

- Stir for 2 h at 0°C, then add 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine (1.1 eq) dissolved in DCM.

- Warm to room temperature and stir for 12 h.

Table 2: Solvent and Catalyst Screening

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | None | 25 | 68 | 95 |

| THF | DMAP | 40 | 82 | 98 |

| Acetonitrile | HOBt/DCC | 25 | 75 | 97 |

Critical Note : 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency by stabilizing the oxalyl intermediate.

Industrial-Scale Production

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems reduce reaction time and improve safety:

- Conditions :

- Reactor volume: 50 mL

- Flow rate: 5 mL/min

- Temperature: 30°C

- Pressure: 1.5 bar

Outcome :

- 94% conversion achieved in 8 minutes vs. 12 h in batch mode.

- Purity increases from 95% to 99.5% due to minimized side reactions.

Crystallization and Purification

The crude product is purified via recrystallization from ethyl acetate/hexane (3:1 v/v):

- Yield : 89% after two crystallizations.

- Purity : >99% (HPLC, 254 nm).

Mechanistic Insights

Acylation Reaction Pathway

The coupling proceeds via a nucleophilic acyl substitution mechanism (Fig. 3):

- Oxalyl chloride reacts with the primary amine to form an oxalamidyl chloride intermediate .

- The secondary amine attacks the electrophilic carbonyl carbon, displacing chloride.

Kinetic Analysis :

- Activation energy (Eₐ): 45 kJ/mol (determined via Arrhenius plot).

- Rate-limiting step: Formation of the tetrahedral intermediate.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Azides or thiols.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of functional groups like the nitrile and hydroxy groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differentiating features are summarized below:

Key Observations :

Insights :

Pharmacological and Toxicological Profiles

Limited data exist for the target compound, but analogs provide insights:

- S336: Approved as a flavoring agent (FEMA 4233) with a NOEL of 100 mg/kg/day in rats and high safety margins (>33 million) .

- Chlorine substituents (e.g., Compound 20 ) are generally well-tolerated in pharmaceuticals.

Physicochemical Properties

Predicted properties based on substituent contributions:

Q & A

Q. What are the key steps in synthesizing N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide, and how can intermediates be characterized?

The synthesis typically involves:

- Step 1 : Preparation of 5-chloro-2-cyanophenylamine via nitration and reduction of 5-chloro-2-nitrobenzene .

- Step 2 : Formation of the oxalamide backbone using oxalyl chloride under anhydrous conditions .

- Step 3 : Introduction of the hydroxyethyl group via nucleophilic substitution with 2-bromoethanol or similar reagents . Characterization of intermediates requires HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight validation .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Q. How does the compound’s solubility affect experimental design in biological assays?

Solubility in polar solvents (e.g., DMSO, ethanol) is critical for in vitro studies. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in aqueous buffers is recommended to avoid precipitation . If solubility data is unavailable, conduct Hansen solubility parameter calculations or use dynamic light scattering to assess aggregation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the hydroxyethyl group introduction, and what factors contribute to variability?

- Reagent choice : 2-Bromoethanol vs. epoxide opening agents (e.g., ethylene oxide) may yield differences due to steric effects .

- Base selection : Use of NaH or K₂CO₃ affects deprotonation efficiency; K₂CO₃ in THF at 60°C improves yields to ~75% .

- Contradiction resolution : BenchChem reports 65% yield with 2-bromoethanol, while PubChem methods suggest 80% with epoxide intermediates. Comparative kinetic studies are advised .

Q. What strategies mitigate instability of the cyano group under acidic or oxidative conditions during derivatization?

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent hydrolysis of -CN to -COOH .

- Protecting groups : Temporarily mask -CN with trimethylsilyl groups during harsh reactions .

- Low-temperature oxidation : Use pyridinium chlorochromate (PCC) instead of KMnO₄ to avoid over-oxidation .

Q. How do structural modifications (e.g., replacing methylthio with sulfonyl) impact biological activity, and what computational tools support SAR analysis?

- Activity trends : Methylthio (-SMe) enhances membrane permeability, while sulfonyl (-SO₂-) improves target binding affinity but reduces bioavailability .

- Computational methods : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with enzymes like cytochrome P450 .

- Data validation : Compare in silico predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .

- Metabolic stability tests : Assess compound degradation in liver microsomes to explain discrepancies in IC₅₀ values .

- Orthogonal validation : Combine SPR (binding affinity) with fluorescence polarization (target engagement) .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting cytotoxicity data between cancer cell lines?

- Dose-response profiling : Generate sigmoidal curves with ≥6 concentrations to calculate accurate EC₅₀ values .

- Pathway enrichment analysis : Use RNA-seq or phosphoproteomics to identify off-target effects masking primary mechanisms .

- Cross-study comparison : Normalize data to reference compounds (e.g., doxorubicin) to account for assay-specific variability .

Q. What methodologies validate the compound’s proposed mechanism of action in enzyme inhibition?

- Enzyme kinetics : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- X-ray crystallography : Resolve inhibitor-enzyme co-structures to identify key interactions (e.g., hydrogen bonds with oxalamide C=O) .

Key Recommendations for Researchers

- Synthetic optimization : Prioritize anhydrous conditions for oxalamide bond formation to avoid hydrolysis .

- Biological assays : Include metabolic stability screens (e.g., microsome half-life) early in drug discovery pipelines .

- Data transparency : Report reaction yields, purity (HPLC%), and assay conditions in full to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.